molecular formula C10H6N2 B14329629 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile CAS No. 106778-41-0

5-(Pyridin-3-yl)pent-2-en-4-ynenitrile

Cat. No.: B14329629
CAS No.: 106778-41-0
M. Wt: 154.17 g/mol
InChI Key: XXZXTOLVKXZKSZ-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)pent-2-en-4-ynenitrile is a heterocyclic compound featuring a pyridine ring conjugated with a pent-2-en-4-yne backbone terminated by a nitrile group. This structure combines aromaticity (from pyridine), unsaturated ene-yne conjugation, and the electrophilic nitrile moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. The nitrile group enhances polarity and reactivity, facilitating nucleophilic additions or reductions .

Properties

CAS No.

106778-41-0

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

5-pyridin-3-ylpent-2-en-4-ynenitrile

InChI

InChI=1S/C10H6N2/c11-7-3-1-2-5-10-6-4-8-12-9-10/h1,3-4,6,8-9H

InChI Key

XXZXTOLVKXZKSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile typically involves the reaction of pyridine derivatives with alkyne and nitrile groups. One common method includes the use of pent-4-enoyl chloride and pyridineboronic acid pinacol ester in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, often nitrogen, and requires specific conditions such as a temperature of 90°C and a solvent mixture of dioxane and water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)pent-2-en-4-ynenitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine amines.

Scientific Research Applications

5-(Pyridin-3-yl)pent-2-en-4-ynenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybridized functional groups. Below, it is compared with analogs from literature and commercial catalogs.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Key Properties/Applications
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile Pyridine, ene-yne, nitrile ~184.2 (estimated) Nitrile, alkyne, alkene, pyridine Click chemistry, drug intermediates
3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile Pyridine, amino, hydroxypropynyl, nitrile ~216.2 Amino, hydroxyl, nitrile, alkyne Bioactive scaffolds, chelating agents
Ethyl 2-(piperidin-4-yl)acetate Piperidine, ester, ethyl chain ~185.3 Ester, tertiary amine CNS drug precursors, ester hydrolysis

Key Differences and Implications

Pyridine vs. Piperidine Heterocycles :

  • The pyridine ring in the target compound provides aromaticity and moderate basicity (pKa ~5.2 for pyridine), enabling π-π stacking in drug design. In contrast, piperidine (as in Ethyl 2-(piperidin-4-yl)acetate) is a saturated amine with higher basicity (pKa ~11), favoring protonation and ionic interactions .

Ene-Yne-Nitrile vs. Hydroxy/Amino Substitutions: The ene-yne-nitrile system in this compound offers superior reactivity in [3+2] cycloadditions compared to 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile, where the hydroxyl and amino groups may stabilize the alkyne via hydrogen bonding, reducing its electrophilicity .

Solubility and Bioavailability :

  • The nitrile group in the target compound increases polarity (predicted LogP ~1.2) compared to Ethyl 2-(piperidin-4-yl)acetate (LogP ~1.8). However, the piperidine derivative’s ester group enhances membrane permeability (BBB permeability: High vs. Moderate for pyridine analogs) .

Synthetic Utility: The ene-yne-nitrile structure is pivotal in metal-catalyzed cross-coupling reactions, whereas the hydroxypropynyl group in 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile may limit compatibility with strong bases or oxidizing agents .

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